Barium propionate

Description

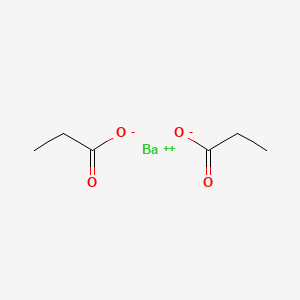

Structure

3D Structure of Parent

Properties

CAS No. |

5908-77-0 |

|---|---|

Molecular Formula |

C6H10BaO4 |

Molecular Weight |

283.47 g/mol |

IUPAC Name |

barium(2+);propanoate |

InChI |

InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

OWLGVZDNMSNYSA-UHFFFAOYSA-L |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Barium Propionate and Its Complexes

Solution-Based Synthesis Approaches for Barium Propionate (B1217596)

Solution-based methods are widely favored for the synthesis of barium propionate due to their potential for high homogeneity and control over the final product's properties. These approaches typically involve the reaction of a barium source with propionic acid in a suitable solvent.

Reaction of Barium Acetate (B1210297) with Propionic Acid for Barium Acetato-Propionate Complexes

A common route to barium-containing precursors involves the reaction of barium acetate with propionic acid. smolecule.complos.org This method is often employed in the preparation of solutions for chemical solution deposition (CSD) of complex oxides. However, a significant challenge in this approach is achieving complete conversion of acetate to propionate. Even with an excess of propionic acid, the reaction often results in the formation of a mixed barium acetato-propionate complex rather than pure this compound. researchgate.netacs.org

The presence of these mixed carboxylate species can lead to more complex and less reproducible thermal decomposition pathways, which can be detrimental to the formation of the desired final oxide films. nih.gov Research has shown that the resulting product from the reaction of barium acetate and propionic acid is a novel barium acetato-propionate complex with the formula [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O]. smolecule.com This complex is a three-dimensional channel-type polymer. smolecule.com The incomplete substitution of acetate by propionate ligands is a key consideration in the formulation of precursor solutions from barium acetate. csic.es

Table 1: Synthesis of Barium Acetato-Propionate Complex

| Reactants | Product | Key Observation | Reference |

| Barium Acetate, Propionic Acid | [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O] | Incomplete conversion of acetate to propionate, forming a mixed complex. | smolecule.com |

Direct Chemical Reactions for Pure this compound Powder Precursors

To circumvent the issue of mixed-ligand complexes, direct synthesis methods for pure this compound powder have been developed. These methods typically involve the reaction of a barium salt, other than the acetate, with propionic acid. A prevalent method is the reaction of barium carbonate (BaCO₃) with propionic acid. geeksforgeeks.org This reaction is often carried out in a mixture of propionic acid and distilled water with vigorous stirring over an extended period to ensure complete reaction. geeksforgeeks.org

Another direct route is the neutralization reaction between barium hydroxide (B78521) (Ba(OH)₂) and propionic acid. geeksforgeeks.orgmdpi.com This acid-base reaction yields this compound and water. The general equation for this reaction is:

Ba(OH)₂ + 2CH₃CH₂COOH → Ba(CH₃CH₂COO)₂ + 2H₂O. geeksforgeeks.org

These direct synthesis approaches are advantageous as they can yield high-purity this compound powder, which can then be used to prepare precursor solutions with a well-defined chemical composition, avoiding the complexities of mixed acetate-propionate systems. nih.gov

Table 2: Direct Synthesis Routes for this compound

| Barium Source | Reactant | Product | Reference |

| Barium Carbonate (BaCO₃) | Propionic Acid | This compound | geeksforgeeks.org |

| Barium Hydroxide (Ba(OH)₂) | Propionic Acid | This compound | geeksforgeeks.orgmdpi.com |

Role of Solvent Systems and Concentration in this compound Synthesis

The choice of solvent system plays a crucial role in the synthesis and subsequent processing of this compound. Propionic acid itself often serves as both a reactant and a solvent. plos.org Mixed solvent systems are also commonly employed to control solubility, viscosity, and the morphology of the resulting product.

For instance, a mixture of propionic acid and methanol (B129727) (often in a 1:1 ratio) has been used to dissolve barium acetate for the preparation of precursor solutions. plos.orgnih.gov The concentration of the barium precursor in these solutions is a critical parameter. For example, solutions with a barium ion concentration of 0.5 M have been prepared. plos.org In the synthesis of pure this compound from barium carbonate, a mixture of propionic acid and deionized water is utilized. researchgate.net The excess solvent is typically removed using a rotary evaporator to yield a transparent gel, from which the solid product can be crystallized, sometimes with the aid of cooling in an ice bath. researchgate.net

The solubility of this compound can be influenced by the solvent composition. For example, the solubility of calcium propionate, a related compound, decreases with an increasing fraction of ethanol (B145695) in ethanol/water mixtures, suggesting that mixed solvents can be used to control crystallization. mpg.de The purification of the synthesized this compound powder often involves washing with solvents like acetone (B3395972) and diethyl ether to remove residual reactants and byproducts. nih.gov The choice of washing solvent can significantly impact the yield of the final product. nih.gov

Precursor Solution Formulation and Optimization

The formulation of precursor solutions containing this compound is a critical step for applications such as the deposition of thin films. Optimization of these solutions involves controlling the chemical species present and ensuring their stability and desired reactivity.

Control of Acetate to Propionate Conversion in Barium Precursors

As previously discussed, the conversion of barium acetate to this compound in a propionic acid medium is often incomplete. researchgate.netacs.org This lack of complete conversion presents a significant challenge for reproducibility in applications where a pure propionate precursor is desired. The presence of mixed acetate-propionate species introduces variability in the thermal decomposition behavior of the precursor films. nih.gov

The most effective method to control the acetate to propionate conversion is to bypass the in-situ reaction by using pre-synthesized, pure this compound powder. nih.gov By dissolving pure this compound in a suitable solvent system, a precursor solution with a well-defined and reproducible chemical composition can be prepared. nih.gov This approach eliminates the uncertainties associated with the incomplete conversion of barium acetate and the presence of acetic acid as a byproduct. researchgate.net The use of these pure powder precursors is considered imperative to avoid product mixtures in solution that can hinder optimal and reproducible results. geeksforgeeks.org

Investigation of Chelating Agents in Propionate-Based Solutions

Chelating agents are sometimes added to precursor solutions to modify the coordination environment of the metal ions, improve solubility, control hydrolysis and condensation reactions, and influence the microstructure of the final material. In the context of barium-containing solutions, various chelating agents have been investigated.

For instance, aminocarboxylic acid salts like diethylenetriaminepentaacetic acid (DTPA) are known to be strong chelating agents for barium ions, particularly in the context of dissolving barium sulfate (B86663) scale. nih.gov While not directly in a propionate synthesis, this highlights the strong interaction between barium and such chelating agents.

In precursor solutions for yttrium barium copper oxide (YBCO) superconductors, which contain this compound, triethanolamine (B1662121) (TEA) has been studied as a chelating agent. researchgate.net However, research indicates that the addition of TEA has little effect on the decomposition of the barium salt component of the solution. researchgate.net In contrast, the use of diethanolamine (B148213) (DEA) as a chelating agent in similar fluorine-free YBCO precursor solutions has been investigated to understand its interaction with the propionate-based coating solution. researchgate.net The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) has been shown to influence the morphology of barium-containing precipitates, such as barium sulfate, by controlling the concentration of free Ba²⁺ ions in the solution. mdpi.com This principle could potentially be applied to control the precipitation and crystallization of this compound complexes.

Table 3: Mentioned Chelating Agents and Their Context

| Chelating Agent | Context of Investigation | Observed/Potential Role | Reference |

| Diethylenetriaminepentaacetic acid (DTPA) | Barium sulfate scale removal | Strong chelation of barium ions | nih.gov |

| Triethanolamine (TEA) | YBCO precursor solution containing this compound | Little effect on the decomposition of the barium salt | researchgate.net |

| Diethanolamine (DEA) | YBCO precursor solution | Interaction with propionate-based coating solution | researchgate.net |

| Ethylenediaminetetraacetic acid (EDTA) | Barium sulfate precipitation | Control of free Ba²⁺ concentration, influencing morphology | mdpi.com |

Homogeneous Precursor Solution Development for Film Deposition

The development of homogeneous precursor solutions is a critical step in the chemical solution deposition (CSD) of high-quality thin films. For barium-containing functional oxides, such as high-temperature superconductors and perovskite dielectrics, this compound serves as a key precursor. The quality of the final film is highly dependent on the purity, stability, and reproducibility of the precursor solution. nih.govacs.org A primary challenge in this field is the creation of stable solutions that prevent the precipitation of undesired phases and ensure a uniform distribution of metal cations on a molecular level. researchgate.netacademie-sciences.fr

Research has shown that the synthesis of pure metal propionate powders, including this compound, is a crucial prerequisite for formulating reproducible and homogeneous precursor solutions. nih.govresearchgate.net The use of metal acetates, particularly barium acetate, as a starting material in a propionic acid medium often fails to achieve complete conversion to the propionate form. nih.govresearchgate.net Instead, a mixed barium acetato-propionate complex can form, which leads to more complex and less reproducible decomposition behavior during the film's pyrolysis, potentially compromising the final properties of the material. acs.orgresearchgate.net

A reliable method for synthesizing pure this compound involves the reaction of barium carbonate (BaCO₃) with a mixture of propionic acid (HProp) and distilled water. The mixture is stirred vigorously for an extended period, typically 24 hours, to ensure complete reaction. nih.gov The excess solvent is then removed, often using a rotary evaporator, to yield a gel. Crystallization of the solid this compound can be induced from this gel, for instance, by placing it in an ice and acetone bath. nih.gov

Once pure this compound is synthesized, it can be used to formulate homogeneous precursor solutions for various film deposition applications. These solutions are typically prepared by dissolving the metal propionate salts in a suitable solvent system. For the fabrication of Rare-Earth Barium Copper Oxide (REBCO) superconducting films, a common solvent system is a mixture of propionic acid and a C1-C4 alcohol, such as methanol (MeOH). acs.orgcsic.es Additives are often incorporated to enhance the solubility of the precursors and improve the stability and homogeneity of the solution. nih.gov Monoethanolamine (MEA), for example, aids in complete precursor dissolution and leads to more uniform precursor films. nih.govacs.org

The concentration of the metal salts in the solution is a key parameter that influences the thickness and quality of the deposited film. For REBCO precursor solutions, total metal concentrations typically range from 1.0 M to 2.0 M. acs.orgcsic.es The specific concentrations of individual propionates are adjusted based on the stoichiometry of the desired final film. The development of these solutions has enabled the deposition of homogeneous nanocrystalline precursor films, which are essential for achieving high-performance superconducting layers. acs.orgnih.gov

The following tables summarize typical compositions and parameters for developing homogeneous this compound-based precursor solutions for different applications.

Table 1: Precursor Solution for YBCO Superconducting Films

| Component | Function | Typical Concentration/Ratio | Source |

|---|---|---|---|

| This compound (Ba(Prop)₂) | Barium source | 1.5 M (in saturated solution) | acs.orgnih.gov |

| Yttrium Propionate (Y(Prop)₃) | Yttrium source | Adjusted for YBCO stoichiometry | nih.gov |

| Copper Propionate (Cu(Prop)₂) | Copper source | Adjusted for YBCO stoichiometry | nih.gov |

| Propionic Acid / Methanol | Solvent | 1:1 volume ratio | acs.org |

| Monoethanolamine (MEA) | Additive (stabilizer) | Molar ratio (Cu:MEA) = 1:0.61 | acs.org |

| Total Metal Concentration | - | 1.75 M | nih.gov |

Table 2: Precursor Solution for Barium Titanate (BaTiO₃) Dielectric Films

| Component | Function | Example Quantity | Source |

|---|---|---|---|

| This compound (anhydrous) | Barium source | 25.51 g (89.99 mmol) | google.com |

| Titanium Precursor* | Titanium source | 35.31 g (89.99 mmol) | google.com |

| Propionic Acid | Solvent | 60.00 mL | google.com |

| 1-Butanol | Co-solvent | Added to reach final volume | google.com |

| Final Solution Volume | - | 300.00 mL | google.com |

*bis(acetylacetonato)bis(butoxo)titanium was used in the cited example.

The development of these fluorine-free, propionate-based solutions represents a significant advancement, offering a cost-effective and reproducible route for the chemical solution deposition of complex oxide films. nih.govnih.gov The ability to create stable, homogeneous precursor solutions is fundamental to achieving films with exemplary chemical and microstructural characteristics, which is crucial for applications ranging from high-temperature superconductors to advanced dielectrics. acs.orgcore.ac.uk

Structural Characterization and Crystallographic Analysis of Barium Propionate Compounds

Single Crystal X-ray Diffraction Studies

Determination of Molecular Structures for Barium Acetato-Propionate Complexes

A notable example of a mixed-ligand barium carboxylate is a novel barium acetato-propionate complex synthesized from the reaction of barium acetate (B1210297) and propionic acid. nih.gov Single crystal X-ray diffraction analysis revealed its molecular formula to be [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O]. nih.gov This compound exhibits a complex, three-dimensional polymeric structure with channel-like features. nih.gov The crystallographic data for this complex are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₃₈H₇₀Ba₇O₃₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.345(4) |

| b (Å) | 22.011(4) |

| c (Å) | 18.455(4) |

| β (°) | 90.54(3) |

| Volume (ų) | 7457(3) |

| Z | 4 |

Table 1: Crystallographic data for the barium acetato-propionate complex [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O].

Elucidation of the Crystal Structure of Pure Barium Propionate (B1217596) ([Ba₇(Prop)₁₄(OH₂)₈]n)

Recent studies have successfully elucidated the crystal structure of a pure barium propionate compound with the formula [Ba₇(Prop)₁₄(OH₂)₈]n. nih.gov This polymeric structure is notable for its intricate network of barium centers and propionate ligands. The synthesis involves the reaction of barium carbonate with propionic acid in deionized water. nih.gov The resulting structure consists of seven crystallographically independent barium(II) centers. nih.gov

The crystal structure of a related compound, {[Ba₇(C₃H₅O₂)₁₄]·0.946C₃H₆O₂·4H₂O}n, has also been reported as a metal-organic framework held together by Ba-O-Ba bonds and hydrogen bonding. researchgate.net This structure contains four independent Ba²⁺ cations. researchgate.net

Barium Coordination Environment in Propionate Systems

The coordination environment of the barium ion in propionate and other carboxylate systems is diverse, with coordination numbers typically ranging from 7 to 12. researchgate.net In the pure this compound, [Ba₇(Prop)₁₄(OH₂)₈]n, the seven independent barium centers exhibit a range of coordination numbers and geometries. nih.gov The structure contains one [BaO₈] core, five [BaO₉] cores, and one [BaO₁₀] core, leading to coordination numbers of 8, 9, and 10 respectively. nih.gov

In the mixed acetato-propionate complex, [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O], the barium ions are also expected to exhibit high coordination numbers, being bridged by both acetate and propionate ligands, as well as coordinated to water molecules. nih.gov In other barium carboxylate complexes, such as those with pyridinium-2,3-dicarboxylate, barium(II) has been observed to have a distorted bicapped square-antiprismatic coordination geometry. researchgate.net In a barium coordination polymer with 4-nitrobenzoate, the barium center is nine-coordinate in a distorted monocapped square antiprismatic geometry. researchgate.net The propionate ligand typically coordinates to metal ions in a bidentate chelating or bridging fashion. nih.gov

Polymorphism and Phase Transition Phenomena in this compound Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key feature of some this compound derivatives. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. Phase transitions between these polymorphs can often be induced by changes in temperature or pressure.

Temperature-Dependent Phase Transitions in Dicalcium this compound (DBP)

Dicalcium this compound, Ca₂Ba(C₂H₅COO)₆ (DBP), is a well-studied compound known to undergo temperature-dependent phase transitions. At room temperature, DBP exists in a cubic phase (Phase I). acs.org As the temperature is lowered, it undergoes a first-order phase transition at 267 K to an orthorhombic phase (Phase II). nih.gov A further second-order phase transition to another low-temperature phase (Phase III) occurs at 204 K. researchgate.net These transitions are associated with the ordering of the propionate molecules. researchgate.net

| Phase | Transition Temperature (K) | Order of Transition |

| I → II | 267 | First-order |

| II → III | 204 | Second-order |

Table 2: Phase transition temperatures in Dicalcium this compound (DBP).

Symmetry Changes and Space Group Determination during Phase Transitions

The phase transitions in DBP are accompanied by changes in crystal symmetry, which have been determined by X-ray diffraction studies. The high-temperature Phase I possesses a cubic crystal structure with the space group Fd3m. acs.org Upon cooling to 267 K, the symmetry is lowered, and Phase II is characterized by an orthorhombic crystal system. nih.gov The probable space group for Phase II has been identified as either Pnma or Pn2₁a. nih.gov The structure of the lowest temperature phase (Phase III) has also been investigated, revealing further ordering of the ethyl chains of the propionate groups. researchgate.net

| Phase | Crystal System | Space Group |

| I | Cubic | Fd3m |

| II | Orthorhombic | Pnma or Pn2₁a |

| III | Lower Symmetry | - |

Table 3: Symmetry changes during phase transitions in Dicalcium this compound (DBP).

Analysis of Disorder in this compound Crystal Structures

Disorder within the crystal lattice is a significant feature of this compound compounds, particularly at higher temperatures. This disorder primarily involves the propionate molecules and has been extensively studied using various crystallographic techniques.

In the room-temperature cubic phase of dicalcium this compound, the propionate molecules exhibit significant positional disorder. nih.gov Specifically, the ethyl chains of the propionate anions are not fixed in a single orientation but are disordered over two positions. nih.gov This disorder is dynamic, involving large-amplitude oscillations of the molecules.

As the temperature is lowered, there is a progressive ordering of these ethyl chains. nih.govresearchgate.net In Phase II (at 240 K), some of the ethyl chains become ordered, while others remain disordered. nih.gov Upon further cooling to Phase III (at 130 K), a greater degree of ordering is observed, with more of the ethyl chains adopting fixed positions. nih.gov However, even at this low temperature, some residual disorder in the ethyl groups persists. nih.gov The dynamics of the C2H5 groups are considered to be responsible for the II-III phase transition. tandfonline.com

The table below summarizes the state of disorder of the ethyl chains in the different phases of dicalcium this compound.

| Phase | Temperature | State of Ethyl Chain Disorder |

| Phase I | Room Temperature | All six ethyl chains are positionally disordered over two positions. nih.gov |

| Phase II | 240 K | Three of the six ethyl chains are disordered. nih.gov |

| Phase III | 130 K | Two of the six ethyl chains remain disordered. nih.gov |

X-ray diffuse scattering is a powerful technique for investigating short-range order in crystals, which refers to correlations in the deviations from the average crystal structure that extend over small distances. While Bragg peaks in a diffraction pattern provide information about the average, long-range order, diffuse scattering arises from local deviations from this average structure.

Studies on dicalcium this compound have utilized X-ray diffuse scattering to probe the nature of the disorder. The observed diffuse scattering provides evidence for short-range correlations between the disordered propionate groups. This indicates that the orientations of neighboring propionate molecules are not entirely random but are correlated over short distances.

The analysis of X-ray diffuse scattering patterns can, in principle, yield quantitative information about the extent of short-range order, often described by a correlation length. The correlation length is a measure of the distance over which the local atomic arrangements are correlated. A longer correlation length implies a greater degree of short-range order.

In the context of disordered phases of this compound compounds, the diffuse scattering suggests the presence of small, partially ordered domains within a disordered matrix. In these domains, the propionate molecules exhibit a higher degree of orientational order than in the crystal as a whole. The size of these ordered domains would be characterized by the correlation length. While the presence of short-range order is established, specific quantitative values for correlation lengths in dicalcium this compound are not extensively reported in the literature.

Thermal Decomposition Mechanisms and Kinetics of Barium Propionate

Comprehensive Thermoanalytical Characterization

A combination of thermoanalytical techniques provides a holistic view of the thermal degradation of barium propionate (B1217596). These methods monitor changes in mass, temperature, and evolved gaseous products as a function of temperature.

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated at a controlled rate. scielo.org.co For barium propionate, TGA reveals a multi-step decomposition process. In an inert atmosphere, the primary decomposition of this compound to barium carbonate occurs in a significant mass loss step at temperatures above 400°C. csic.esresearchgate.net In an oxidizing atmosphere, the decomposition to barium carbonate happens at a lower temperature, generally before 400°C. researchgate.net

A study on a mixed this compound-acetate salt showed that in an inert atmosphere, decomposition starts above 400°C, leading to the formation of barium carbonate between 450°C and 500°C. csic.es In contrast, under an oxidative atmosphere, the decomposition occurs in a one-step process to yield barium carbonate. nih.gov

Table 1: TGA Decomposition Data for this compound

| Atmosphere | Main Decomposition Temperature Range (°C) | Final Solid Product |

|---|---|---|

| Inert (N₂) | 400 - 500 | Barium Carbonate (BaCO₃) |

Note: Data is compiled from studies on this compound and mixed this compound-acetate salts. csic.esresearchgate.net

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference or heat flow difference between a sample and a reference. scielo.org.coeag.com The decomposition of this compound exhibits distinct thermal events.

In an inert atmosphere, DTA/DSC studies show endothermic peaks corresponding to melting and subsequent decomposition. researchgate.net For a mixed this compound-acetate salt, a double melting behavior has been observed. researchgate.net The decomposition process itself is also reflected in the DTA/DSC curves, often coupled with the mass loss events seen in TGA. researchgate.net

Evolved Gas Analysis (EGA) provides crucial information about the chemical nature of the volatile products released during thermal decomposition. measurlabs.com Coupling TGA with Mass Spectrometry (MS) and Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time identification of these gaseous species. measurlabs.commdpi.com

For this compound, EGA-MS/FTIR studies have identified the primary volatile products. In an inert atmosphere, the major evolved gas is the symmetrical ketone, 3-pentanone (B124093), along with carbon dioxide. researchgate.netresearchgate.net Traces of acetone (B3395972) may also be detected, particularly if acetate (B1210297) is present. csic.es

Under oxidizing conditions, the evolved gas profile is different. It consists of propionic acid, acetaldehyde (B116499), carbon dioxide, and water. researchgate.netresearchgate.net The decomposition of acetaldehyde can also lead to the evolution of methane (B114726) and carbon monoxide. researchgate.netnih.gov

Table 2: Major Evolved Gases from this compound Decomposition

| Atmosphere | Major Volatile Products |

|---|---|

| Inert (N₂) | 3-Pentanone, Carbon Dioxide, Acetone (minor) |

Note: Data compiled from EGA-MS and TG-FTIR studies. csic.esresearchgate.netnih.govresearchgate.net

Decomposition Pathways under Varied Atmospheres

The atmosphere under which thermal decomposition occurs significantly influences the reaction mechanism, leading to different intermediate and final products.

In an inert atmosphere, such as nitrogen or argon, the thermal decomposition of this compound proceeds through a radical-mediated pathway. csic.esresearchgate.net This mechanism is common for many metal carboxylates. csic.es The decomposition is initiated at higher temperatures, typically above 400°C. csic.es

The radical pathway involves the cleavage of the propionate ligand, leading to the formation of a symmetrical ketone, 3-pentanone, and the solid residue, barium carbonate. researchgate.netresearchgate.net This reaction can be generally represented as:

Ba(CH₃CH₂COO)₂ → BaCO₃ + CH₃CH₂COCH₂CH₃

The release of 3-pentanone is a characteristic feature of the radical decomposition of metal propionates. researchgate.net

In the presence of an oxidizing atmosphere, such as air or oxygen, the decomposition of this compound follows an oxidative degradation mechanism. researchgate.net This pathway occurs at lower temperatures compared to the radical decomposition in an inert atmosphere. researchgate.net

The oxidative degradation involves the dismutation of the propionate groups, leading to the evolution of propionic acid, acetaldehyde, and carbon dioxide. researchgate.netnih.gov The final solid product remains barium carbonate. An intermediate species, barium oxalate (B1200264) (BaC₂O₄), may form, which is unstable and quickly decomposes to barium carbonate at temperatures between 330 and 350°C. researchgate.netnih.gov The presence of oxygen facilitates the breakdown of the organic ligand at lower energy. researchgate.net

Influence of Humidity on this compound Thermal Decomposition

The presence of humidity significantly influences the thermal decomposition pathway of this compound. In a humid oxygen (O₂) atmosphere, the decomposition primarily proceeds via an oxidation path, yielding acetaldehyde and carbon dioxide (CO₂). acs.orgcsic.es This is in contrast to some other metal propionates, which may decompose through hydrolysis to release propionic acid. For this compound, the formation of an oxalate intermediate prevents the hydrolysis pathway. acs.orgcsic.es

The use of a humid atmosphere can enhance the decomposition of metal salts. rsc.orgcsic.es For instance, research on related metal propionates shows that decomposition in a humid O₂ flux tends to occur at moderately lower temperatures compared to decomposition in a dry O₂ atmosphere. acs.org This acceleration is attributed to hydrolysis playing a role in the initial stages of decomposition before being superseded by oxidation at higher temperatures. acs.org The decomposition of this compound itself is noted to occur between 250°C and 500°C. acs.orgrsc.org

Effect of Sample Morphology on Pyrolysis Behavior

The physical form of the this compound sample—specifically whether it is a thin film or a powder—has a profound effect on its pyrolysis behavior. csic.escsic.es Studies consistently show that powders behave differently than films, a phenomenon attributed to variations in heat and gas transport. acs.orgcsic.escsic.es

Comparative Thermal Decomposition Studies of this compound Films Versus Powders

Direct comparison between the thermal behavior of this compound films and powders reveals significant differences in their decomposition kinetics, the volatile byproducts released, the intermediate phases formed, and the purity of the final product. csic.esresearchgate.net In an oxidizing atmosphere, films tend to decompose at lower temperatures than powders. csic.es This is because the enhanced gas exchange at the film's surface facilitates the low-temperature oxidative degradation mechanism. csic.es Conversely, in thick films (e.g., >3-6 µm) or powders, the slower diffusion of gases can lead to the presence of residual carbon at 500°C. acs.orgcsic.es

The decomposition pathways can also differ. In an inert atmosphere, the decomposition follows a radical path at higher temperatures (above 400°C), releasing symmetrical ketones like 3-pentanone to form barium carbonate. csic.esresearchgate.net In an oxidizing atmosphere, an oxidative degradation process occurs at lower temperatures. researchgate.net

| Characteristic | Films | Powders | Reference |

|---|---|---|---|

| Decomposition Temperature (in O₂) | Lower | Higher | csic.es |

| Decomposition Control | Diffusion-controlled, faster gas exchange | Slower gas and heat transport | csic.escsic.es |

| Final Product Purity | Higher purity for thin films | Potential for residual carbon byproducts | acs.orgcsic.es |

| Key Influencing Factor | Enhanced gas and heat transport | Slower gas diffusion and heat dissipation | csic.esrsc.org |

Role of Gas and Heat Transport in Film and Powder Pyrolysis

The distinct pyrolysis behaviors of this compound films and powders are rooted in the physics of heat and mass transfer. csic.es Thin films possess a large surface-area-to-volume ratio, which allows for enhanced gas and heat transport. rsc.orgcsic.es This efficient exchange with the surrounding atmosphere facilitates the removal of volatile decomposition products and allows oxygen to readily access the material, promoting the oxidative decomposition pathway at lower temperatures. csic.es

In contrast, powders consist of a bulk material where particles are packed together. This arrangement impedes the diffusion of gases into and out of the sample and slows heat dissipation. acs.orgcsic.es As gaseous byproducts are generated within the powder bulk, their slow outward transport can alter the local atmosphere within the sample, potentially leading to secondary reactions and the formation of different intermediates or residues like elemental carbon. acs.org This difference in transport phenomena is the primary reason why thermal analysis performed on powders may not accurately represent the decomposition process that occurs during the pyrolysis of thin films. csic.es

Identification and Evolution of Intermediate and Final Decomposition Products

The thermal decomposition of this compound in an oxidative atmosphere proceeds through a series of steps involving transient intermediates and resulting in a stable final product. The primary solid products identified are a transient barium oxalate and the final barium carbonate. researchgate.netnih.gov

Formation and Conversion of Barium Carbonate (BaCO₃)

The final solid product from the thermal decomposition of this compound in an oxidizing atmosphere below 500°C is barium carbonate (BaCO₃). rsc.orgresearchgate.netnih.gov This conversion is typically completed through a single oxidative stage. rsc.org The resulting BaCO₃ is generally the thermodynamically stable orthorhombic phase under non-anhydrous conditions. acs.orgcsic.es Barium carbonate itself is a very stable compound, decomposing into barium oxide (BaO) and carbon dioxide only at much higher temperatures, around 1300°C. chemondis.comchemicalbook.com This ensures it remains as the final product within the typical pyrolysis temperature range for this compound. rsc.org

Transient Barium Oxalate (BaC₂O₄) Formation

During the decomposition process, a key unstable intermediate, barium oxalate (BaC₂O₄), is formed. acs.orgresearchgate.net The formation of this oxalate species is a distinguishing feature of this compound's decomposition, as it retains the carbonyl groups of the salt and prevents a hydrolysis pathway that would release propionic acid. acs.orgcsic.es

Barium oxalate is not a stable intermediate and decomposes promptly after its formation. csic.esresearchgate.net Research indicates that this transformation occurs at temperatures between 330°C and 350°C, yielding the final barium carbonate. researchgate.netnih.gov The evolution of carbon monoxide (CO) volatiles observed around 360°C is consistent with the complete conversion of the oxalate intermediate into barium carbonate. nih.gov The presence of barium oxalate has been confirmed by quenching experiments, where a sample heated to 340°C in humid O₂ and subsequently decomposed in a vacuum yielded CO₂ as the main volatile, confirming the oxalate's presence. csic.es

| Compound | Role | Formation/Decomposition Temperature | Volatile Byproducts | Reference |

|---|---|---|---|---|

| This compound | Initial Reactant | Decomposes at 250-500°C | Acetaldehyde, CO₂, Methane, CO | acs.orgrsc.orgresearchgate.net |

| Barium Oxalate (BaC₂O₄) | Transient Intermediate | Decomposes at 330-350°C | CO | csic.esresearchgate.netnih.gov |

| Barium Carbonate (BaCO₃) | Final Solid Product | Forms up to ~500°C | N/A (stable in this range) | rsc.orgresearchgate.net |

Generation of Barium Oxide (BaO)

The thermal decomposition of this compound does not directly yield barium oxide (BaO) as the primary solid product. Instead, the process typically leads to the formation of barium carbonate (BaCO₃) as a stable intermediate. csic.esresearchgate.netnih.govrsc.org The generation of barium oxide is a subsequent step that requires significantly higher temperatures for the decomposition of the barium carbonate formed. wikipedia.org

The pathway to BaCO₃ is influenced by the surrounding atmosphere. In an inert atmosphere, decomposition proceeds through a radical mechanism, leading to the formation of BaCO₃. csic.esresearchgate.net Under oxidative conditions, such as in the presence of air or oxygen, the degradation of the propionate ligands also results in barium carbonate. csic.esresearchgate.net For instance, the decomposition of this compound films in an oxidative stage between 250–500 °C forms barium carbonate. rsc.org

In some cases, the decomposition involves the formation of an intermediate barium oxalate (BaC₂O₄) species. This unstable oxalate promptly decomposes at temperatures between 330 and 350°C to yield BaCO₃. researchgate.netnih.gov The final conversion of barium carbonate to barium oxide requires heating to temperatures in the range of 1000–1450 °C. wikipedia.org Barium oxide can also be formed through the thermal decomposition of other barium salts, such as barium nitrate. wikipedia.org

**4.4.4. Characterization of Volatile Organic Products (e.g., 3-pentanone, acetaldehyde, acetone, propionic acid, CO₂) **

The volatile organic products generated during the thermal decomposition of this compound are highly dependent on the atmospheric conditions, primarily whether the environment is inert or oxidative. csic.es Techniques such as thermogravimetry coupled with mass spectrometry (TG-MS) and Fourier-transform infrared spectroscopy (TG-FTIR) are used to identify these evolved gaseous species. csic.es

Decomposition in an Inert Atmosphere

Under inert conditions, the decomposition of barium carboxylates typically follows a radical pathway. csic.es This mechanism favors the formation of a symmetrical ketone as the major volatile product. csic.esresearchgate.net

3-Pentanone (C₂H₅COC₂H₅): This is the main volatile product from the decomposition of the propionate ligands in an inert atmosphere. csic.es Studies have reported its formation between 450 and 500°C. csic.es

Acetone (CH₃COCH₃): Traces of acetone have also been detected during decomposition in an inert atmosphere. csic.es

Carbon Dioxide (CO₂): There are conflicting reports regarding CO₂ evolution in inert atmospheres. Some studies indicate that the process yields 3-pentanone and acetone with no CO₂, in accordance with the expected stoichiometry. csic.es Other research suggests that both 3-pentanone and CO₂ are released. researchgate.netresearchgate.net

Decomposition in an Oxidative Atmosphere

In the presence of oxygen or humid air, the decomposition mechanism shifts to an oxidative degradation pathway, resulting in a different profile of volatile organic products. csic.esresearchgate.net This oxidative path can occur at lower temperatures than the radical path. csic.es

Acetaldehyde (CH₃CHO): This is a primary volatile product when this compound decomposes in an oxidative atmosphere, such as humid O₂. researchgate.netrsc.orgacs.org

Carbon Dioxide (CO₂): CO₂ is a significant product of oxidative decomposition. csic.esresearchgate.netrsc.orgacs.org Its evolution has been noted alongside acetaldehyde. researchgate.net In some cases, a small initial mass loss corresponding to CO₂ release occurs before the main decomposition stage. csic.es

Propionic Acid (CH₃CH₂COOH): The presence of moisture can lead to hydrolysis, releasing propionic acid. researchgate.netnih.govcsic.es However, one study noted that for this compound, the formation of a barium oxalate intermediate prevents decomposition through the hydrolysis path, thus impeding the release of propionic acid. acs.org

Acetone (CH₃COCH₃): Along with 3-pentanone and CO₂, acetone is released during decomposition in air. csic.es

Other Products: Methane (CH₄) and carbon monoxide (CO) have also been reported as evolving gases, likely as secondary products from the decomposition of acetaldehyde. researchgate.netnih.gov

The following data tables summarize the findings from research on the decomposition of this compound.

Table 1: Volatile Products from this compound Decomposition Under Different Atmospheres

| Atmosphere | Primary Volatile Products | Minor/Trace Volatile Products | Governing Mechanism | Reference |

|---|---|---|---|---|

| Inert (e.g., Argon, Vacuum) | 3-Pentanone | Acetone | Radical Decomposition | csic.es |

| Oxidative (e.g., Air, O₂) | Acetaldehyde, Carbon Dioxide (CO₂) | 3-Pentanone, Acetone, Propionic Acid, Methane (CH₄), Carbon Monoxide (CO) | Oxidative Degradation / Dismutation | csic.esresearchgate.netrsc.orgacs.org |

Table 2: Key Decomposition Stages and Products

| Temperature Range | Process | Solid Product(s) | Gaseous Products | Reference |

|---|---|---|---|---|

| 250–500 °C | Oxidative decomposition of Ba(Prop)₂ | Barium Carbonate (BaCO₃) | Acetaldehyde, CO₂ | rsc.org |

| 330–370 °C | Decomposition via Barium Oxalate intermediate | Barium Oxalate (BaC₂O₄) -> Barium Carbonate (BaCO₃) | Acetaldehyde, CO₂, Methane, CO | researchgate.netnih.gov |

| 450–500 °C | Radical decomposition in inert atmosphere | Barium Carbonate (BaCO₃) | 3-Pentanone, Acetone | csic.es |

| 1000–1450 °C | Decomposition of Barium Carbonate | Barium Oxide (BaO) | Carbon Dioxide (CO₂) | wikipedia.org |

Spectroscopic Investigations of Barium Propionate and Its Transformations

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular structure of compounds like barium propionate (B1217596). By analyzing how the molecule's bonds vibrate in response to electromagnetic radiation, specific functional groups and bonding arrangements can be identified.

Infrared (IR) Spectroscopy for Ligand Vibration Modes and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to vibrate at specific frequencies. pressbooks.pubsavemyexams.com These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a molecular "fingerprint". savemyexams.com

In barium propionate, the propionate ligand (CH₃CH₂COO⁻) is the primary focus of IR analysis. The spectrum is dominated by vibrations of the carboxylate group (-COO⁻) and the ethyl group (CH₃CH₂-). The carboxylate group exhibits two key stretching vibrations: an asymmetric stretch (νₐ(COO⁻)) and a symmetric stretch (νₛ(COO⁻)). The positions of these bands are sensitive to the nature of the metal-carboxylate interaction.

A study of various metal propionates provides a basis for assigning the vibrational modes. For instance, in copper(II) propionate, the presence of non-equivalent carboxylate ligands leads to splitting in certain bands. capes.gov.br While a detailed spectrum for pure this compound is not extensively published in recent literature, analysis of related compounds and general principles allow for the identification of characteristic absorption regions. This compound is used as a precursor for materials like BaTiO₃ and YBCO superconductors, and its thermal decomposition, often studied via IR spectroscopy, shows the transformation of the propionate ligand into intermediate species like barium carbonate. researchgate.net

Table 1: General IR Absorption Regions for a Propionate Ligand

| Wavenumber Range (cm⁻¹) | Assignment | Vibration Type |

|---|---|---|

| 2980 - 2880 | ν(C-H) | C-H stretching in CH₃ and CH₂ groups |

| 1580 - 1550 | νₐ(COO⁻) | Asymmetric COO⁻ stretching |

| 1470 - 1450 | δ(CH₃), δ(CH₂) | CH₃ and CH₂ bending (scissoring) |

| 1430 - 1400 | νₛ(COO⁻) | Symmetric COO⁻ stretching |

| ~1380 | δₛ(CH₃) | Symmetric CH₃ bending (umbrella mode) |

| 1100 - 800 | ν(C-C), ρ(CH₃), ρ(CH₂) | C-C stretching, CH₃ and CH₂ rocking |

| ~900 | ν(C-C) | C-C skeletal stretching |

Note: The exact positions of these bands for this compound may vary based on its crystalline structure and sample preparation.

Raman Spectroscopy of this compound and its Derivatives

Raman spectroscopy is a complementary technique to IR spectroscopy. diva-portal.orgwikipedia.org It relies on the inelastic scattering of monochromatic light (usually from a laser), where the energy shift of the scattered photons corresponds to the vibrational modes of the molecule. wikipedia.org Vibrations that cause a significant change in the polarizability of the molecule are typically strong in the Raman spectrum. wikipedia.org

For the propionate ion, symmetric vibrations, such as the symmetric stretch of the carboxylate group (νₛ(COO⁻)) and C-C skeletal stretches, are expected to be prominent in the Raman spectrum. While specific Raman studies on pure this compound are scarce in the reviewed literature, research on related systems highlights the utility of the technique. For example, Raman spectroscopy has been used to study the structural changes in barium phosphate (B84403) glasses and to characterize the phases formed during the thermal decomposition of barium-containing precursors. researchgate.netnih.gov In the analysis of complex materials like YBCO superconductors derived from propionate precursors, Raman spectroscopy helps to identify intermediate phases such as BaCuO₂ and confirm the crystalline orientation of the final film. researchgate.net

Normal-Coordinate Analysis for Vibrational Assignments of Propionate Ion

To achieve unambiguous assignments of the observed vibrational bands in IR and Raman spectra, a normal-coordinate analysis (NCA) is often performed. taylorandfrancis.com This theoretical calculation models the molecule as a system of masses and springs and determines the fundamental vibrational modes (normal modes) and their corresponding frequencies. taylorandfrancis.com

A comprehensive normal-coordinate analysis was performed on the propionate ion using sodium propionate and its ¹³C-isotopic variants. researchgate.netacs.orgacs.org By measuring the IR spectra at low temperatures to obtain excellent resolution, researchers could assign all fundamental vibrations except for the low-frequency torsional mode of the CO₂ group. acs.org The study refined 34 force constants, which successfully reproduced 172 experimental frequencies with high accuracy. acs.org The potential energy distribution (PED) calculated from the NCA indicates the contribution of each internal coordinate (like stretching or bending) to a specific normal mode, revealing that many vibrations are complex mixtures of several motions. acs.org

Table 2: Selected Vibrational Assignments for the Propionate Ion from Normal-Coordinate Analysis

| Mode | Wavenumber (cm⁻¹) (Na Propionate) | Assignment Description (based on PED) |

|---|---|---|

| ν₁ | 2988.0 | A' CH₃ asymmetric stretch |

| ν₂ | 2948.0 | A' CH₂ symmetric stretch |

| ν₃ | 2928.0 | A' CH₃ symmetric stretch |

| ν₄ | 1564.0 | A' COO⁻ asymmetric stretch |

| ν₅ | 1466.5 | A' CH₃ asymmetric deformation |

| ν₆ | 1457.0 | A' CH₂ scissoring |

| ν₇ | 1422.0 | A' COO⁻ symmetric stretch |

| ν₈ | 1373.0 | A' CH₃ symmetric deformation |

| ν₁₃ | 646.7 | A' COO⁻ scissoring |

| ν₁₄ | 507.4 | A' COO⁻ rocking |

| ν₁₅ | 2975.0 | A" CH₃ asymmetric stretch |

| ν₁₆ | 2958.0 | A" CH₂ asymmetric stretch |

| ν₁₇ | 1466.5 | A" CH₃ asymmetric deformation |

(Data sourced from Kakihana et al., J. Phys. Chem. 1987, 91, 4701-4709) acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the local chemical environment and dynamics of atomic nuclei. For this compound, ¹H NMR is particularly useful for studying the behavior of the propionate ligand.

¹H NMR Relaxation Studies of Propionate Ion Dynamics in DBP

Proton (¹H) NMR relaxation studies are a powerful method for investigating molecular motions. By measuring relaxation times such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, the dynamics of specific molecular groups can be characterized over a wide range of timescales.

In a study on dicalcium this compound (DBP), a related compound, ¹H NMR relaxation experiments were conducted at a Larmor frequency of 300 MHz to investigate two low-temperature phase transitions. researchgate.nettandfonline.com The results from T₁ and spin-lattice relaxation in the rotating frame (T₁ρ) measurements indicated the presence of significant dynamics of the ethyl (C₂H₅) groups of the propionate ions near these transitions. researchgate.nettandfonline.com The researchers inferred from the T₁ρ data that the slow motions of these C₂H₅ groups are directly responsible for the transition between two of the solid-state phases (the II-III transition). researchgate.nettandfonline.com

Monitoring of Solution Aging and Chemical Species Evolution in this compound Precursor Solutions

This compound is often used in solution form as a precursor for the chemical solution deposition of various oxide films, such as those for YBa₂Cu₃O₇₋ₓ (YBCO) superconductors. researchgate.netresearchgate.net The stability and composition of these precursor solutions are critical as they directly impact the quality of the final film. researchgate.net NMR spectroscopy is an effective tool for monitoring these solutions over time.

A study investigated the aging process of a this compound precursor solution prepared in methanol (B129727) by using low-field NMR relaxometry. researchgate.net The experiments, performed at a proton resonance frequency of 20 MHz, monitored the changes in the transverse relaxation time (T₂) as the solution aged. researchgate.net The results were compared with a model that assumes a reduction of relaxation centers during aging, allowing for the extraction of a characteristic aging time for the solution. researchgate.net

Further ¹H NMR spectroscopic investigation into similar precursor solutions for YBCO revealed that the presence of methanol, used as a solvent, could lead to an esterification reaction, forming methyl propionate. researchgate.net This chemical evolution during the aging of the solution represents a critical factor in the reproducibility and quality of the thin films produced from it.

Theoretical and Computational Chemistry Approaches to Barium Propionate Systems

Density Functional Theory (DFT) Calculations for Structural Properties and Stability

In a DFT calculation, the geometry of the propionate (B1217596) anion and its coordination to the Ba²⁺ ion would be systematically adjusted to minimize the total energy of the system. The results would provide a detailed picture of the coordination environment around the barium center. The Ba-O bonds are expected to be primarily ionic in character, with the Ba²⁺ ion typically coordinated to multiple oxygen atoms from neighboring propionate groups, leading to a polymeric or layered crystal structure. A study of a mixed barium acetato-propionate complex revealed a complex three-dimensional channel-type polymer structure, highlighting the intricate coordination possibilities for barium. ias.ac.in

Energy profile mapping can be used to explore the conformational landscape, for instance, by calculating the energy barrier for the rotation of the ethyl group (-CH₂CH₃) within the propionate ligand. This provides insight into the flexibility of the organic component within the crystal lattice.

Below is an interactive table presenting hypothetical yet chemically reasonable geometric parameters for a barium propionate coordination environment, as would be predicted by a DFT calculation. These values are based on typical bond lengths and angles observed in related metal carboxylate structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | Ba | O | ~2.7 - 2.9 Å | |

| Bond Length | C (carboxyl) | O | ~1.26 Å | |

| Bond Length | C (carboxyl) | C (ethyl) | ~1.51 Å | |

| Bond Length | C (ethyl) | C (methyl) | ~1.54 Å | |

| Bond Angle | O | C (carboxyl) | O | ~125° |

| Bond Angle | O | C (carboxyl) | C (ethyl) | ~117° |

| Bond Angle | C (carboxyl) | C (ethyl) | C (methyl) | ~112° |

Ab Initio Kinetic Modeling of this compound Decomposition

The thermal decomposition (pyrolysis) of this compound is a critical process in its application as a precursor for materials synthesis, such as in the preparation of YBa₂Cu₃O₇-x superconductors. nih.gov Ab initio kinetic modeling, which uses first-principles quantum chemistry calculations, can unravel the complex reaction mechanisms involved in this decomposition.

Experimental studies indicate that the decomposition of metal propionates can proceed through different pathways depending on the atmosphere. researchgate.netresearchgate.net In an inert atmosphere at high temperatures, a radical mechanism is common, leading to the formation of a ketone and the metal carbonate. researchgate.netresearchgate.net In an oxidizing atmosphere, an oxidative degradation of the ligand occurs at lower temperatures. researchgate.netresearchgate.net

Ab initio calculations can map out the potential energy surface for these reactions. For this compound, this would involve:

Reactant and Product Calculation: Calculating the energies of the reactant (Ba(C₂H₅COO)₂) and potential products (e.g., BaCO₃, 3-pentanone (B124093) (CH₃CH₂COCH₂CH₃), CO₂, acetaldehyde (B116499), etc.).

Transition State Search: Identifying the transition state (TS) structures that connect the reactants to the products. The TS represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

A computational study on the decomposition of copper propionate, aided by ab initio modeling, successfully disclosed the mechanism in terms of the volatile species evolved. csic.es A similar approach for this compound would likely investigate the homolytic cleavage of the C-C or C-O bonds to initiate the radical pathway or the steps involved in the oxidative breakdown of the propionate ligand. For instance, the radical pathway to 3-pentanone is thought to proceed via the formation of ethyl radicals (•C₂H₅).

The table below outlines the primary decomposition reactions for this compound identified through experimental analysis, which would be the target of ab initio modeling to determine their precise pathways and energetics.

| Reaction Pathway | Atmosphere | Key Reactants | Key Products |

| Radical Mechanism | Inert (e.g., N₂, Ar) | Ba(C₂H₅COO)₂ | BaCO₃ + CH₃CH₂COCH₂CH₃ |

| Oxidative Degradation | Oxidizing (e.g., Air, O₂) | Ba(C₂H₅COO)₂ | BaCO₃ + CH₃CHO + CO₂ + H₂O |

The kinetics of solid-state decomposition reactions are often complex and can be influenced by external conditions like temperature and pressure. Using the energetic data obtained from ab initio calculations, kinetic parameters can be determined using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. These models allow for the calculation of reaction rate constants as a function of temperature.

For solid-state reactions, pressure can affect the kinetics by influencing the diffusion of gaseous products away from the reaction site. While ab initio modeling primarily focuses on the intrinsic energetics of molecular transformations, its results can be incorporated into broader kinetic models that account for macroscopic effects like heat and mass transfer. An ab initio kinetic study of isopropyl propionate decomposition demonstrated the successful application of RRKM-based master equation modeling over a wide range of temperatures and pressures. nih.gov This type of analysis for this compound would provide a fundamental understanding of how its decomposition rate changes under different processing conditions, which is crucial for controlling the formation of the desired final product, such as pure barium carbonate. nih.gov

Molecular Dynamics Simulations for Disorder and Phase Transition Phenomena

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the material, making it an ideal tool for studying phenomena like structural disorder and phase transitions. While specific MD studies on this compound are not prominent in the literature, the application of this technique to similar systems demonstrates its potential.

MD simulations have been effectively used to investigate phase transitions in materials like perovskites and to understand the mechanisms of large structural transformations in metal-organic frameworks. nih.govfrontiersin.org For this compound, an MD simulation would typically involve constructing a simulation box containing numerous unit cells of the crystal. The interactions between atoms would be described by a force field, which could be derived from quantum mechanical calculations (ab initio MD) or empirical data.

By simulating the system at different temperatures, one could observe:

Phase Transitions: this compound may undergo solid-solid phase transitions before it decomposes. MD simulations can identify the transition temperatures and elucidate the atomic-level mechanisms driving the structural change. For example, a simulation could show a concerted rearrangement of the polymer chains or a change in the coordination of the barium ions. Such phenomena have been simulated for other complex ionic compounds. aps.org This approach would provide fundamental insights into the thermodynamic stability of different polymorphs and the dynamic processes that precede thermal decomposition.

Applications of Barium Propionate As a Precursor in Advanced Materials Fabrication

Chemical Solution Deposition (CSD) of Superconducting Thin Films

Chemical solution deposition is a versatile and cost-effective method for producing large-area and complex-shaped oxide films. In the realm of high-temperature superconductors, CSD routes utilizing metal propionates have become a significant alternative to fluorine-based methods. nih.gov Barium propionate (B1217596) is a cornerstone precursor in these solutions for producing both Yttrium Barium Copper Oxide (YBCO) and other Rare-Earth Barium Copper Oxide (REBCO) systems.

The fabrication of YBCO superconducting films via fluorine-free CSD routes heavily relies on high-purity metal-organic precursors. nih.gov Barium propionate is a key ingredient, typically dissolved alongside yttrium and copper propionates in a solvent system such as a mixture of propionic acid and methanol (B129727). nih.govcsic.es The use of pre-synthesized, pure propionate powders is crucial. nih.gov Studies have shown that when metal acetates are used as starting materials and dissolved in propionic acid, the conversion to propionates is not always complete, particularly for barium. nih.govacs.orgcsic.es This can result in mixed acetate-propionate complexes, which complicates the decomposition process and can hinder the formation of optimal precursor films. researchgate.netnih.gov

The process involves depositing the precursor solution onto a substrate, often by spin coating, followed by a pyrolysis step. researchgate.netnih.gov During pyrolysis in an oxygen-containing atmosphere, the organic components are removed, and the metal propionates decompose to form a nanocrystalline intermediate film. nih.gov In this stage, this compound typically decomposes to form barium carbonate (BaCO₃), alongside copper oxide (CuO) and yttria (Y₂O₃) from the other precursors. nih.govtdx.cat The homogeneity and nanoscale distribution of these intermediate phases are critical for the subsequent high-temperature growth of the epitaxial YBCO film. nih.gov The development of stable, fluorine-free YBCO precursor solutions using pure this compound has enabled the creation of homogeneous precursor films with thicknesses up to 2.7 μm through multilayer deposition. nih.gov

| Precursor Type | Starting Materials | Solvent System | Key Intermediate |

| YBCO | Y(Prop)₃, Ba(Prop)₂, Cu(Prop)₂ | Propionic Acid, Methanol | BaCO₃, CuO, Y₂O₃ |

This table summarizes the typical components used in the CSD of YBCO films from propionate precursors.

The success of the propionate-based CSD approach extends beyond YBCO to a broader range of REBCO superconducting films, where RE can be elements like Gadolinium (Gd), Samarium (Sm), and Ytterbium (Yb). acs.orgcsic.esnih.gov this compound remains the essential barium source in these formulations. The synthesis involves dissolving powders of this compound, copper propionate, and the respective rare-earth propionate in a solvent mixture, often propionic acid and methanol, sometimes with additives like monoethanolamine (MEA) to improve stability and homogeneity. acs.orgcsic.es

Characterization of the resulting REBCO precursor films is performed using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM). acs.org These analyses confirm the formation of a homogeneous, nanocrystalline film after pyrolysis, comprising the desired intermediate phases: BaCO₃, CuO, and the respective rare-earth oxide (e.g., Gd₂O₃, Sm₂O₃). nih.govacs.org The thermal decomposition pathways of these precursor solutions are analyzed to ensure their compatibility with the subsequent growth process. acs.orgnih.gov The development of these cost-effective and versatile propionate-based solutions provides a robust foundation for fabricating a wide variety of CSD-derived functional oxides. acs.orgnih.govnih.gov

Transient Liquid-Assisted Growth (TLAG) Process Utilizing this compound

The Transient Liquid-Assisted Growth (TLAG) process is an innovative, non-equilibrium method that leverages CSD to achieve ultrafast growth of superconducting films like YBCO, with reported rates up to 100-2000 nm/s. researchgate.netnih.govresearchgate.net This high-throughput technique is enabled by precisely engineered precursor films derived from fluorine-free propionate solutions, in which this compound is an indispensable component. acs.orgnih.govacs.org The TLAG method relies on the formation of a transient liquid phase from the Ba-Cu-O system, which facilitates the rapid dissolution of Y₂O₃ nanoparticles and subsequent epitaxial growth of the YBCO phase. nih.gov

A critical aspect of the TLAG process is the thermal evolution of the precursor film and the formation of intermediate phases prior to YBCO growth. researchgate.netcsic.es Research into the pyrolysis of ternary Y-Ba-Cu propionate solutions has revealed the formation of unexpected, non-equilibrium crystalline phases. researchgate.netresearchgate.netacs.org

One significant finding is the formation of a monoclinic polymorph of BaCO₃. researchgate.netcsic.esacs.org This is unusual because the orthorhombic phase is the thermodynamically stable form under these conditions and is what typically forms from the decomposition of pure this compound or acetate-propionate films. csic.esacs.org Another surprising observation is the transient reduction of copper oxide, leading to the formation of Cu₂O or even metallic copper (Cu(0)), which is not seen when decomposing copper propionate alone in an oxidizing atmosphere. researchgate.netcsic.esacs.org

These non-equilibrium phases form at specific temperature ranges during pyrolysis. For instance, at around 300 °C, the film can consist of a mixture of monoclinic BaCO₃ and cuprous oxide. acs.org As the temperature increases above 350 °C, the Cu₂O is re-oxidized to CuO, and the monoclinic BaCO₃ begins to convert back to the stable orthorhombic structure. csic.esacs.org The presence and transformation of these non-equilibrium intermediates profoundly affect the subsequent reaction pathways, as the decomposition of orthorhombic BaCO₃ is essential for forming the transient liquid that enables ultrafast YBCO growth. researchgate.netacs.org Understanding and controlling the formation of these phases, for example by using anhydrous deposition conditions to promote equilibrium phases, is fundamental to mastering the TLAG process. researchgate.netcsic.esresearchgate.net

| Intermediate Phase | Polymorph/State | Formation Temperature | Significance |

| Barium Carbonate | Monoclinic (non-equilibrium) | ~300 °C | Affects subsequent reaction pathways; must convert to orthorhombic form. csic.esacs.org |

| Copper Oxide | Cu₂O or Cu(0) (reduced) | ~300 °C | Unexpected reduction; re-oxidizes to CuO at higher temperatures. csic.esacs.org |

| Barium Carbonate | Orthorhombic (equilibrium) | Forms >350 °C | Necessary precursor for the Ba-Cu-O transient liquid formation. acs.org |

This table outlines the key non-equilibrium and equilibrium intermediate phases formed during the TLAG process from propionate precursors.

The ultimate performance of TLAG-grown superconducting films, including their critical current density (Jc), is directly linked to the chemical and microstructural homogeneity of the nanocrystalline precursor film. nih.govresearchgate.net The use of pure metal-propionate precursors, including this compound, is imperative for achieving this homogeneity and reproducibility. nih.gov These solutions allow for precise tuning of composition and lead to smooth, crack-free, and high-quality precursor layers. nih.gov

Following pyrolysis of the propionate solution, the precursor film consists of a nanoscale mixture of BaCO₃, CuO, and Y₂O₃. nih.gov High-resolution transmission electron microscopy (HRTEM) has been used to analyze this microstructure, revealing distinct nanocrystalline phases with typical diameters of 10–30 nm for orthorhombic BaCO₃, 10–25 nm for CuO, and 5–6 nm for Y₂O₃. nih.gov The uniform spatial distribution of these nanoparticles is crucial for the subsequent TLAG step. nih.gov During the growth stage, these precursor phases react to form the transient liquid, and the YBCO phase nucleates and grows epitaxially from this liquid. nih.gov The high quality of the precursor film ensures that this process occurs uniformly, leading to high-performance superconducting films. Using this approach, YBCO films with a thickness of 500 nm have been produced with excellent critical current densities of 2.6 MA/cm² at 77 K. nih.govnih.govcsic.es

Ferroelectric Film Deposition (e.g., BaTiO₃) using this compound Precursors

This compound also serves as a valuable precursor in the chemical solution deposition of ferroelectric thin films, most notably barium titanate (BaTiO₃). researchgate.netacademie-sciences.fr BaTiO₃ is a widely studied material for applications in capacitors, non-volatile memories, and electro-optic devices due to its high dielectric constant and ferroelectric properties. ugent.begdckathua.in

In a typical metal-organic deposition (MOD) or CSD process for BaTiO₃, a barium precursor such as this compound or barium acetate (B1210297) is dissolved in a suitable solvent, often the parent carboxylic acid (e.g., propionic acid). academie-sciences.fr A titanium precursor, such as an alkoxide, is then added to the solution. academie-sciences.frresearchgate.net The resulting precursor solution is deposited onto a substrate via spin-coating, followed by pyrolysis and annealing steps. ugent.begoogle.com During the annealing process, the organic precursors decompose, and BaTiO₃ is formed through a solid-state reaction between the intermediate phases, which are typically barium carbonate (BaCO₃) and titanium dioxide (TiO₂). cambridge.org The formation of single-phase BaTiO₃ has been observed at annealing temperatures around 600 °C. cambridge.org The use of propionate-based routes offers good long-term stability of the precursor solution and can yield high-quality, and even epitaxial, ferroelectric films. academie-sciences.fr

General Precursor Role in Functional Metal Oxides Synthesis

This compound, an organometallic compound, serves as a critical precursor material in the fabrication of a variety of advanced functional metal oxides. americanelements.com Its utility is particularly prominent in chemical solution deposition (CSD) methods, a cost-effective and versatile approach for producing high-quality thin films and nanocrystalline powders. csic.esnih.gov In this role, this compound provides the source of barium for the target oxide material, undergoing thermal decomposition to yield reactive intermediates that subsequently form the desired complex oxide structure.

The synthesis process generally involves dissolving this compound along with other metal precursors (often other metal propionates or carboxylates) in a suitable solvent. core.ac.ukacs.org This precursor solution is then applied to a substrate or processed to a powder, followed by a series of heat treatments. The thermal decomposition of this compound is a crucial step that dictates the microstructure and properties of the final functional material. researchgate.netresearchgate.net

Research has shown that the decomposition pathway of this compound is highly dependent on the atmosphere. researchgate.netresearchgate.net

In an inert atmosphere at high temperatures, decomposition tends to follow a radical pathway, yielding a symmetrical ketone (3-pentanone), carbon dioxide, and barium carbonate (BaCO₃) by approximately 500°C. researchgate.netresearchgate.net

In an oxidative atmosphere (containing oxygen or moisture), the decomposition proceeds via oxidative degradation of the propionate ligands at lower temperatures. researchgate.netresearchgate.net This process releases volatile byproducts such as acetaldehyde (B116499), carbon dioxide, and water. researchgate.net

Regardless of the atmosphere, a key intermediate in the thermal decomposition of pure this compound is barium carbonate (BaCO₃). csic.esresearchgate.net Studies using thermogravimetric analysis coupled with mass spectrometry have identified the formation of an unstable barium oxalate (B1200264) (BaC₂O₄) species during the final stages of decomposition, which promptly breaks down to form barium carbonate at temperatures between 330 and 350°C. acs.orgresearchgate.net This barium carbonate must then be converted to barium oxide (BaO) at higher temperatures, which can then react with other metal oxides in the system to form the final functional material, such as barium titanate (BaTiO₃) or yttrium barium copper oxide (YBa₂Cu₃O₇-ₓ). core.ac.uksciencemadness.orgwikipedia.org

The use of propionate-based precursors, including this compound, is often favored over other carboxylates like acetates. Research indicates that attempting to synthesize this compound in-situ by dissolving barium acetate in propionic acid often results in incomplete conversion, leading to mixed carboxylate species in the precursor solution. acs.org The use of pure, pre-synthesized metal propionate powders ensures the formation of homogeneous nanocrystalline precursor films, which is crucial for fabricating high-quality functional oxides. csic.esnih.govacs.org

The following table summarizes the thermal decomposition products of this compound under different atmospheric conditions based on research findings.

| Atmosphere | Temperature Range | Key Intermediates | Final Barium Product (pre-reaction) | Volatile Byproducts |

| Inert | >400 °C | Barium Carbonate (BaCO₃) | Barium Carbonate (BaCO₃) | 3-Pentanone (B124093), Carbon Dioxide (CO₂) |

| Oxidative | ~350 - 370 °C | Barium Oxalate (BaC₂O₄), Barium Carbonate (BaCO₃) | Barium Carbonate (BaCO₃) | Acetaldehyde, Carbon Dioxide (CO₂), Water (H₂O), Propionic Acid |

The table below details research findings on the synthesis of specific functional metal oxides using this compound as a precursor.

| Functional Material | Synthesis Method | Other Precursors | Key Findings |

| YBa₂Cu₃O₇-ₓ (YBCO) Superconducting Films | Chemical Solution Deposition (CSD) | Yttrium Propionate, Copper Propionate | This compound is a valuable precursor for fluorine-free CSD routes. researchgate.net Its decomposition leads to the formation of BaCO₃, which subsequently reacts to form the YBCO phase. The use of pure propionate precursors avoids inhomogeneities associated with mixed acetate-propionate systems. acs.org |

| BaTiO₃ (Barium Titanate) Ferroelectric Films | Chemical Solution Deposition (CSD) | Titanium Alkoxides (e.g., Titanium isopropoxide) | This compound is dissolved in propionic acid, and this solution is mixed with a stabilized titanium precursor. core.ac.uk The solution chemistry is critical, as continued reactivity can alter precursor characteristics over time. core.ac.uk The decomposition yields BaCO₃, which then reacts with titanium oxide to form BaTiO₃. rroij.com |

| REBa₂Cu₃O₇-δ (REBCO) Superconducting Films | Transient Liquid-Assisted Growth (TLAG) via CSD | Propionates of Rare-Earth Elements (Y, Sm, Gd, Yb), Copper Propionate | Cost-effective synthesis of metal propionate powders, including this compound, enables the production of homogeneous nanocrystalline films crucial for the TLAG process. csic.esnih.govacs.org The decomposition pathways are well-defined, ensuring the formation of the desired oxides and BaCO₃ by 500°C. csic.es |

Emerging Research Directions and Future Perspectives on Barium Propionate Chemistry

Development of Novel Barium Propionate (B1217596) Precursors with Tailored Properties

A primary area of research is the development of novel precursor formulations involving barium propionate to gain precise control over the final material's properties. Scientists are moving beyond simple solutions to create complex, multi-component precursors with tailored reactivity and decomposition characteristics.

A significant development is the creation of mixed-anion precursors. For instance, reacting barium acetate (B1210297) with propionic acid yields a novel barium acetato-propionate complex, [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O]. researchgate.net This complex precursor demonstrates different thermal decomposition behavior compared to pure this compound or acetate, influencing the crystallization pathway of the final oxide material. researchgate.netcsic.es Research has shown that even when dissolving barium acetate in propionic acid, a complete conversion to this compound is not always achieved, often resulting in a mixed acetate-propionate complex. researchgate.netnih.gov This understanding is crucial for controlling the stoichiometry and homogeneity of the resulting films.

Another key area is the formulation of fluorine-free precursor solutions, particularly for high-temperature superconductors like YBa₂Cu₃O₇-δ (YBCO). researchgate.netresearchgate.net Traditional routes often use fluorine-containing compounds, which can be corrosive and environmentally hazardous. Fluorine-free routes utilizing this compound offer a more benign alternative. csic.es The synthesis of high-purity yttrium, barium, and copper propionate powders serves as the foundation for these stable, fluorine-free solutions, which allow for the creation of chemically and microstructurally homogenous YBCO precursor films. nih.gov These advanced precursor solutions offer tunability in terms of composition, concentration, and film thickness. nih.gov

The table below summarizes some of the novel precursor systems being developed.

| Precursor System | Components | Key Feature | Target Application |

| Mixed Acetato-Propionate | Barium Acetate, Propionic Acid | Forms a novel complex [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O] with unique thermal decomposition. researchgate.net | Superconducting thin films (e.g., YBCO). researchgate.net |

| Fluorine-Free Propionate | Yttrium propionate, this compound, Copper propionate | Environmentally friendly alternative to fluorine-based routes. researchgate.netcsic.es | High-temperature superconductors (YBCO). researchgate.netnih.gov |

| Propionate-Alkoxide | This compound, Titanium alkoxide | Used in sol-gel processes for ferroelectric materials. academie-sciences.fr | Barium Titanate (BaTiO₃) films. academie-sciences.frresearchgate.net |

In-situ Characterization Techniques for Dynamic Processes during Film Growth

Understanding the complex chemical and physical transformations that occur during the conversion of a precursor film to a crystalline oxide is critical for process optimization. Traditional ex-situ characterization methods, where the sample is analyzed after cooling, often miss transient, non-equilibrium phases that can significantly impact the final film's microstructure and properties. csic.es Consequently, there is a growing emphasis on using in-situ characterization techniques to monitor these dynamic processes in real-time.

During the pyrolysis of this compound-based precursor films for materials like YBCO, a series of reactions including hydrolysis, oxidation, and carbonate formation occur. csic.esacs.org In-situ techniques provide a window into these transformations as they happen.

Thermogravimetric Analysis coupled with Infrared Spectroscopy (TG-IR) : This technique simultaneously measures mass loss and identifies the evolved gaseous species during thermal decomposition. researchgate.netcsic.es For this compound in a humid oxygen atmosphere, TG-IR has shown the release of acetaldehyde (B116499) and carbon dioxide, indicating an oxidative decomposition pathway, as opposed to the release of propionic acid, which would suggest hydrolysis. csic.esacs.org

In-situ X-ray Diffraction (XRD) : Often utilizing high-intensity synchrotron radiation sources, in-situ XRD allows for the real-time monitoring of crystalline phase evolution during heating. researchgate.netcsic.es This has been crucial in identifying the formation of unexpected intermediate phases, such as monoclinic BaCO₃, during the decomposition of ternary Y-Ba-Cu propionate solutions, which contrasts with the expected stable orthorhombic phase. csic.es Understanding the formation and transformation of these non-equilibrium phases is fundamental to controlling the final YBCO film's microstructure. csic.es

In-situ Optical Microscopy : This method provides visual information on morphological changes, such as wrinkling and crack formation, during the pyrolysis of thick precursor films. researchgate.net

The following table details key in-situ techniques and their findings in the study of this compound systems.

| In-situ Technique | Information Gained | Key Findings |